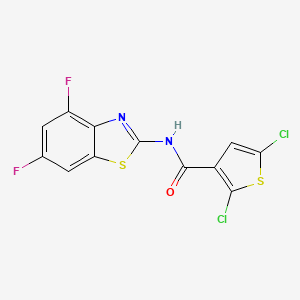

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F2N2OS2/c13-8-3-5(10(14)21-8)11(19)18-12-17-9-6(16)1-4(15)2-7(9)20-12/h1-3H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICGKKYJVZXIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of chlorine atoms at the 2 and 5 positions. The benzothiazole moiety is then synthesized separately and coupled with the thiophene ring through an amide bond formation. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the benzothiazole ring.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiazole-thiophene hybrids. Below is a systematic comparison with key analogs:

Pharmacological Activity

- Example 1 (Patent Journal): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Key Differences: Replaces the thiophene core with a tetrahydroquinoline-thiazole system. Activity: Exhibits enhanced solubility due to the carboxylic acid group but lower metabolic stability compared to the dichloro-difluoro analog .

- Example 24 (Patent Journal): 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid Key Differences: Incorporates an adamantane group for lipophilicity and a pyridopyridazine ring for rigidity. Activity: Shows superior blood-brain barrier penetration but increased cytotoxicity relative to the thiophene-based compound .

Structural and Electronic Features

- Thiazolylmethylcarbamate Analogs (Pharmacopeial Forum): Compounds such as Thiazol-5-ylmethyl (2S,3S,5S)-(5-t-butoxycarbonylamino)-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (Example q ) feature bulky tert-butoxy groups and hydroxylated backbones. Comparison: The dichloro-difluoro compound lacks polar hydroxyl groups, reducing hydrogen-bonding capacity but enhancing membrane permeability.

Solubility and Stability

- The dichloro-difluoro substituents in the target compound likely reduce aqueous solubility compared to carboxylic acid-containing analogs (e.g., Example 1 ). However, fluorine atoms may improve metabolic stability by resisting oxidative degradation.

- Thiazolylmethylcarbamates (e.g., Example w ) with bis-thiazole systems exhibit intermediate solubility due to balanced lipophilic/hydrophilic substituents.

Biological Activity

2,5-Dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 359.2 g/mol. The compound features a thiophene core substituted with dichloro and difluorobenzothiazolyl groups, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions starting from simple precursors. Key steps may include:

- Chlorination : Introduction of chlorine atoms to the benzothiazole ring.

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Amidation : The final step involves forming the amide bond between the carboxylic acid and amine functionalities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives of benzothiazoles have shown in vitro effectiveness against various pathogens with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to higher concentrations depending on the specific structure and substituents .

Anticancer Activity

The compound's structural analogs have been investigated for their antiproliferative effects on cancer cell lines. Studies demonstrate that certain derivatives can inhibit cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves modulation of key signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : The compound could potentially modulate receptor activity related to inflammation or cancer signaling pathways.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of benzothiazole derivatives, several compounds were tested against common bacterial strains. The results indicated that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting that structural variations significantly impact efficacy .

Case Study 2: Anticancer Efficacy

A series of experiments assessed the antiproliferative effects of related compounds on different human cancer cell lines. Notably, one derivative showed an IC50 value of 0.004 μM in T-cell proliferation assays, indicating potent activity against specific cancer types .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds can be useful:

| Compound Name | Structure | Antibacterial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|---|

| Compound A | Similar | Moderate | High | 0.004 |

| Compound B | Similar | High | Moderate | 0.01 |

| Compound C | Similar | Low | High | 0.5 |

Q & A

Basic: What are the common synthetic routes for 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide?

The synthesis typically involves coupling a substituted benzothiazole amine with a functionalized thiophene-carboxylic acid derivative. Key steps include:

- Amide bond formation : Reacting 2,5-dichlorothiophene-3-carboxylic acid with 4,6-difluorobenzothiazol-2-amine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as 1,4-dioxane or DMF .

- Halogenation : Chlorine and fluorine substituents are introduced via electrophilic substitution or using halogenating agents (e.g., POCl₃ for chlorination) under controlled conditions .

- Purification : Products are isolated via column chromatography or recrystallization, with yields optimized by adjusting reaction time and temperature .

Basic: What analytical methods are used to confirm the structure of this compound?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and verify aromatic proton environments. For example, fluorine substituents on the benzothiazole ring cause distinct splitting patterns .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of carboxamide) and ~1550 cm⁻¹ (C=N/C-Cl stretches) confirm functional groups .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₂H₅Cl₂F₂N₂OS₂) .

Advanced: How does the substitution pattern on the benzothiazole and thiophene rings affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Benzothiazole modifications : Fluorine at positions 4 and 6 enhances metabolic stability and binding affinity to target proteins (e.g., kinases) by altering electron density and steric bulk .

- Thiophene substitutions : Chlorine at positions 2 and 5 increases lipophilicity, improving membrane permeability. The carboxamide at position 3 is critical for hydrogen bonding with active sites, as shown in JNK inhibitor studies .

- SAR methodology : Competitive displacement assays (e.g., DELFIA) and crystallographic data are used to quantify binding interactions .

Advanced: What challenges arise in crystallographic analysis of this compound?

Crystallization difficulties stem from:

- Halogen interactions : The dichlorothiophene and difluorobenzothiazole groups create steric hindrance, complicating crystal packing. SHELX software is often used to refine disordered structures .

- Twinned data : High-resolution data (≤1.0 Å) may require specialized refinement protocols in SHELXL to resolve overlapping electron density .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Impurity profiles : Trace byproducts (e.g., dehalogenated derivatives) can skew bioassay results. HPLC purity checks (>95%) are essential .

- Assay conditions : Variability in cell lines or buffer pH impacts IC₅₀ values. Standardizing protocols (e.g., Lantha kinase assays) improves reproducibility .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

- Molecular docking : Simulate binding to JNK or other kinases using AutoDock Vina, focusing on the carboxamide-thiophene scaffold .

- Mutagenesis assays : Replace key residues in target proteins (e.g., ATP-binding sites) to test competitive inhibition hypotheses .

Advanced: How can analytical methods be optimized for complex spectral interpretations?

- Deuterated solvents : Use DMSO-d₆ for NMR to resolve overlapping aromatic signals .

- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings, clarifying substituent connectivity in crowded regions .

Basic: What solvents are suitable for solubility testing?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF, which are ideal for in vitro assays .

Advanced: How does regiochemistry influence reactivity in downstream modifications?

- Electrophilic substitution : Chlorine at thiophene position 2 directs further substitution to position 5 due to electron-withdrawing effects .

- Nucleophilic attacks : The carboxamide nitrogen reacts selectively with acylating agents, enabling functionalization without disrupting the benzothiazole core .

Advanced: What strategies improve compound stability in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.